4-Cyclopropylthiazole-2-boronic Acid Pinacol Ester
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Overview
Description
4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole . This compound is a thiazole derivative with a boronic ester group, which makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a cyclopropyl thiazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or acid.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate, used to facilitate the formation of boronic esters.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness
4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its thiazole ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceuticals, where the thiazole ring can play a crucial role in biological activity.
Properties
Molecular Formula |
C12H18BNO2S |
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Molecular Weight |
251.16 g/mol |
IUPAC Name |
4-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)10-14-9(7-17-10)8-5-6-8/h7-8H,5-6H2,1-4H3 |
InChI Key |
YLFBSWZQBBUHMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C3CC3 |
Origin of Product |
United States |
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